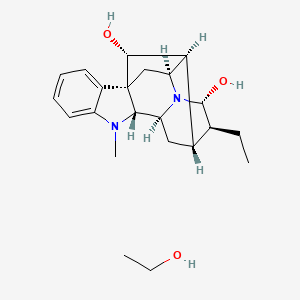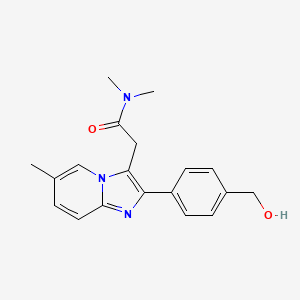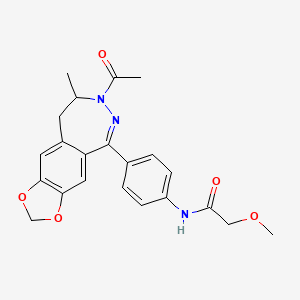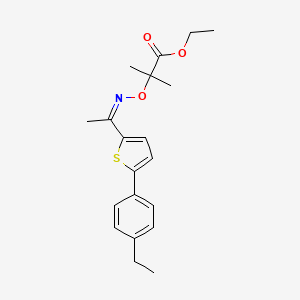
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is a complex organic compound with a unique structure that includes a piperazine ring, a benzodioxole moiety, and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- typically involves multiple steps. The process begins with the preparation of the benzodioxole moiety, which is then coupled with a piperazine derivative. The final step involves the introduction of the pyrrolidinyl group and the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
化学反应分析
Types of Reactions
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, making it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its ability to modulate biological targets.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives and benzodioxole-containing molecules. Examples include:
- Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxoethyl)-, monohydrochloride
- Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-morpholinyl)ethyl)-, monohydrochloride
Uniqueness
What sets Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
97181-25-4 |
|---|---|
分子式 |
C21H28ClN3O4 |
分子量 |
421.9 g/mol |
IUPAC 名称 |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]but-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O4.ClH/c1-16(17-4-5-18-19(13-17)28-15-27-18)12-20(25)24-10-8-22(9-11-24)14-21(26)23-6-2-3-7-23;/h4-5,12-13H,2-3,6-11,14-15H2,1H3;1H/b16-12+; |
InChI 键 |
GGBJGNAUXNOVAV-CLNHMMGSSA-N |
手性 SMILES |
C/C(=C\C(=O)N1CCN(CC1)CC(=O)N2CCCC2)/C3=CC4=C(C=C3)OCO4.Cl |
规范 SMILES |
CC(=CC(=O)N1CCN(CC1)CC(=O)N2CCCC2)C3=CC4=C(C=C3)OCO4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)











